N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-3-25-13-6-9-15-16(10-13)26-18(19-15)20-17(21)11-27(22,23)14-7-4-12(24-2)5-8-14/h4-10H,3,11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRWDLVZRWDXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with an ethoxy group at the 6-position and a sulfonamide group linked to a methoxyphenyl ring. Its molecular formula is , and it has a molecular weight of approximately 366.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄S |
| Molecular Weight | 366.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Derivative : The initial step includes synthesizing the benzothiazole core through cyclization reactions involving appropriate thioketones and amines.
- Sulfonamide Coupling : The benzothiazole derivative is then reacted with sulfonyl chlorides to introduce the sulfonamide group.
- Acetamide Formation : Finally, acetamide is introduced via acylation reactions, yielding the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines, such as HeLa and MCF-7, with IC₅₀ values ranging from 10 to 20 µM, indicating promising anticancer efficacy.
Enzyme Inhibition
Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer metabolism and bacterial virulence, such as urease and carbonic anhydrase. These interactions are mediated through hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against a panel of pathogens. The results indicated that the compound had a higher efficacy than traditional antibiotics, suggesting its potential as a new antimicrobial agent.
- Case Study on Cancer Cell Lines : In another investigation, the compound was tested on various cancer cell lines, revealing its ability to significantly reduce cell viability compared to control groups. This study highlighted its mechanism of action involving apoptosis induction through intrinsic pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Thermal Stability : Most analogs exhibit high melting points (>250°C), suggesting solid-state stability. The target compound likely follows this trend.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 8c) may enhance reactivity, while alkoxy groups (e.g., ethoxy in the target) balance lipophilicity and metabolic resistance.
Enzyme Inhibition
- Urease Inhibition: N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide () showed superior activity due to aryl group interactions with the enzyme’s non-metallic site. The target compound’s ethoxy and sulfonyl groups may alter binding efficiency .
- MMP Inhibition : Compound 13 () inhibited matrix metalloproteinases (MMPs) via piperazine-mediated interactions. The sulfonyl group in the target compound could target similar enzymes but with distinct binding modes.
- DprE1 Inhibition : Nitro-containing analogs () demonstrated antitubercular activity by targeting DprE1. The target compound lacks nitro groups but may leverage sulfonyl interactions for analogous effects.
Anticonvulsant Activity
Alkoxybenzothiazole-triazole hybrids (5a–m, ) showed anticonvulsant properties, with activity dependent on alkoxy chain length. The target compound’s ethoxy group may offer similar benefits, though its sulfonyl moiety could influence blood-brain barrier penetration .
Anticancer Potential
Chlorophenyl and pyrrolidine-substituted acetamides () exhibited cytotoxicity against cancer cell lines. The target compound’s sulfonyl group may enhance DNA intercalation or topoisomerase inhibition, but direct evidence is lacking.
Q & A
Q. What are the optimal synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the ethoxy group to the benzothiazole core.
- Sulfonylation of the acetamide moiety using 4-methoxyphenylsulfonyl chloride under anhydrous conditions.
- Coupling reactions to integrate the thiazole and sulfonylacetamide groups.
Q. Methodological considerations :
- Use polar aprotic solvents (e.g., DMF, DCM) to enhance reaction kinetics and solubility .
- Monitor reaction progress via HPLC or TLC , and purify intermediates via column chromatography to minimize side products .
- Confirm final compound purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
Key methodologies :
- Solubility profiling : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
- Stability studies : Incubate at 37°C and analyze degradation products over 24–72 hours via LC-MS. Adjust pH to 6–8 to prevent sulfonamide hydrolysis .
- LogP determination : Use reverse-phase HPLC to estimate partition coefficients, critical for predicting membrane permeability .
Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, anticancer)?
- Antimicrobial activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, PC-3) with IC₅₀ calculations. Compare to reference drugs like doxorubicin .
- Enzyme inhibition : Evaluate urease or dihydropteroate synthase inhibition via spectrophotometric methods .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity (e.g., kinase vs. bacterial enzyme inhibition)?
Approaches :
- SAR studies : Replace the ethoxy group with halogens (Cl, F) or methyl groups to alter steric and electronic effects. For example, 6-chloro analogs show enhanced antimicrobial activity, while 6-methoxy derivatives improve anticancer potency .
- Fragment-based design : Introduce bioisosteres (e.g., replacing sulfonyl with carbonyl) to modulate binding affinity. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like EGFR or DHPS .
- Proteomics : Use pull-down assays with biotinylated analogs to identify off-target binding partners .
Q. How to resolve contradictory data on the compound’s efficacy across different cancer cell lines?
Strategies :
- Dose-response normalization : Account for variations in cell line doubling times and assay conditions (e.g., serum concentration) .
- Mechanistic profiling : Compare apoptosis (Annexin V staining) vs. cytostatic effects (cell cycle analysis via flow cytometry) .
- Metabolic stability : Test in hepatocyte microsomes to rule out differential metabolism as a confounding factor .
Q. What computational tools can predict binding modes and pharmacokinetic properties?
- Molecular docking : Use Schrödinger Suite or MOE to simulate interactions with targets like COX-2 or tubulin. Validate with MD simulations (GROMACS) .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 inhibition .
- QSAR modeling : Develop models using descriptors like polar surface area and H-bond donors to optimize lead compounds .
Q. How to design experiments validating the sulfonamide group’s role in biological activity?
- Functional group deletion : Synthesize analogs lacking the sulfonyl moiety and compare bioactivity .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to targets like carbonic anhydrase IX .
- X-ray crystallography : Resolve co-crystal structures with target enzymes to map sulfonamide interactions .
Q. Methodological Guidelines for Data Contradictions
- Reproducibility checks : Standardize protocols for cell culture (e.g., passage number, media batches) and compound storage (-80°C in argon) .
- Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers or systemic biases .
- Orthogonal assays : Confirm anticancer activity via clonogenic assays if MTT results are inconsistent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
